Methyl 2,4-dichloro-5-fluorophenylacetate

Medicinal Chemistry Drug Design Physicochemical Properties

Methyl 2,4-dichloro-5-fluorophenylacetate (CAS 1803807-88-6) is a halogenated phenylacetic acid methyl ester with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.05 g/mol. As a building block, its structure features a reactive ester group and a heavily substituted aromatic ring with chlorine at positions 2 and 4 and fluorine at position 5.

Molecular Formula C9H7Cl2FO2
Molecular Weight 237.05 g/mol
CAS No. 1803807-88-6
Cat. No. B1410193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloro-5-fluorophenylacetate
CAS1803807-88-6
Molecular FormulaC9H7Cl2FO2
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1Cl)Cl)F
InChIInChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-8(12)7(11)4-6(5)10/h2,4H,3H2,1H3
InChIKeyCVGSQPUUGWFNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dichloro-5-fluorophenylacetate (CAS 1803807-88-6): Key Intermediate for Pharmaceutical and Agrochemical R&D


Methyl 2,4-dichloro-5-fluorophenylacetate (CAS 1803807-88-6) is a halogenated phenylacetic acid methyl ester with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.05 g/mol . As a building block, its structure features a reactive ester group and a heavily substituted aromatic ring with chlorine at positions 2 and 4 and fluorine at position 5 . This unique halogenation pattern and ester functionality make it a valuable intermediate in the synthesis of more complex molecules, particularly those in pharmaceutical and agrochemical research programs targeting enhanced lipophilicity, metabolic stability, and target engagement [1].

Halogenation
2,4-Dichloro-5-fluoro pattern may modulate lipophilicity and metabolic stability of derived compounds
Reactivity
Methyl ester enables orthogonal coupling, hydrolysis, and amidation workflows
Research Use
Building block for synthesizing heterocyclic libraries in pharmaceutical and agrochemical R&D

Why Methyl 2,4-dichloro-5-fluorophenylacetate Cannot Be Substituted with Generic Phenylacetate Analogs


In-class phenylacetate esters are not interchangeable due to the specific electronic and steric effects imparted by the 2,4-dichloro-5-fluoro substitution pattern [1]. The combination of electron-withdrawing chlorine and fluorine atoms significantly alters the reactivity of the phenyl ring, influencing subsequent synthetic transformations such as nucleophilic aromatic substitution or cross-coupling reactions [2]. Furthermore, the presence of fluorine and chlorine is critical for modulating the lipophilicity and metabolic stability of final drug candidates, as demonstrated by the enhanced antimicrobial and anti-inflammatory activities observed in derivatives containing this exact moiety compared to non-fluorinated or differently halogenated analogs [3]. Simple substitution with a non-fluorinated or mono-halogenated phenylacetate would result in a molecule with different physicochemical properties, potentially compromising the desired biological activity or synthetic outcome .

Electronics and reactivity
Non-fluorinated or mono-halogenated analogs may lack the specific electronic effects of the 2,4-dichloro-5-fluoro pattern, altering reactivity in cross-coupling or nucleophilic substitution.
Physicochemical profile
Simple phenylacetate esters may not replicate the chlorine/fluorine combination critical for the lipophilicity and metabolic stability profiles observed in derivatives of this moiety.
Synthetic versatility
Replacement with the free acid or differently protected forms may reduce synthetic versatility and handling, as the methyl ester provides a balanced reactivity and solubility profile.

Quantitative Differentiation of Methyl 2,4-dichloro-5-fluorophenylacetate (CAS 1803807-88-6) Against Key Comparators


Enhanced Lipophilicity (LogP) Versus Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position of the phenyl ring in Methyl 2,4-dichloro-5-fluorophenylacetate significantly increases lipophilicity compared to its non-fluorinated counterpart, Methyl 2,4-dichlorophenylacetate. While direct experimental LogP data for the target compound are not widely published, predicted values (SlogP ~4.03) indicate a substantial increase over the non-fluorinated analog (LogP ~2.62) [1]. This difference, driven by the high electronegativity and small size of fluorine, is a class-level effect well-documented in medicinal chemistry for enhancing membrane permeability and bioavailability of drug candidates [2].

LogP vs. non-F analog
Class-level
Target predicted SlogP ~4.03 vs. non-fluorinated analog LogP 2.62 (Δ ~1.41)
Predicted LogP shift may support membrane-permeability context
Experimental LogP data not available; predicted values
Medicinal Chemistry Drug Design Physicochemical Properties

Improved Aqueous Solubility Versus Free Acid Analog

The methyl ester of 2,4-dichloro-5-fluorophenylacetic acid is expected to have significantly higher aqueous solubility than its free acid counterpart. The free acid, 2,4-dichloro-5-fluorophenylacetic acid (CAS 10129-77-8), is practically insoluble in water, with a reported solubility of 0.096 g/L at 25 °C . Esterification to the methyl ester removes the ionizable carboxylic acid group, which is a major contributor to poor aqueous solubility in this class. While direct solubility data for the methyl ester are not available, this cross-study comparison is supported by the well-established physicochemical principle that esterification of carboxylic acids generally increases aqueous solubility by reducing intermolecular hydrogen bonding and crystal lattice energy [1].

Solubility vs. free acid
Cross-study
Methyl ester predicted >0.096 g/L; free acid 0.096 g/L (25°C)
Esterification may facilitate solution-phase synthesis
Direct solubility data for methyl ester not reported
Formulation Science Synthetic Chemistry Physicochemical Properties

Versatile Synthetic Utility as a Protected Building Block for 2,4-Dichloro-5-fluorophenyl Moiety Installation

The methyl ester serves as a protected form of the 2,4-dichloro-5-fluorophenylacetic acid, allowing for orthogonal synthetic manipulation. The ester group can be selectively hydrolyzed under mild basic conditions to reveal the free acid for subsequent coupling reactions, or it can be directly used in transesterification or amidation reactions [1]. This strategy is widely employed in the synthesis of biologically active molecules bearing the 2,4-dichloro-5-fluorophenyl moiety, including thiazolotriazoles with anti-inflammatory and antimicrobial activity [2], and Schiff/Mannich bases with promising antibacterial and antifungal profiles [3]. The methyl ester is the preferred form for procurement and storage due to its enhanced stability and ease of handling compared to the free acid, which can undergo decarboxylation or form hydrates.

Synthetic versatility
Reported
Methyl ester enables hydrolysis, transesterification, amidation without immediate deprotection
Supports orthogonal synthetic routes
Qualitative comparison based on reported methods
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Validated Purity Specification for Reproducible Research

A key differentiator for procurement is the specified minimum purity. Commercial suppliers like AKSci list a minimum purity specification of 95% for Methyl 2,4-dichloro-5-fluorophenylacetate (CAS 1803807-88-6) . This is a critical parameter for ensuring batch-to-batch reproducibility in research applications. In contrast, many generic phenylacetate esters or custom-synthesized analogs may lack a defined purity specification, introducing variability that can confound biological assay results or synthetic yields [1]. For scientists building structure-activity relationships (SAR) or optimizing synthetic routes, a validated purity specification provides a baseline for reproducible experiments, reducing the risk of false positives or inconsistent outcomes due to impurities.

Purity specification
Specification review
Min. purity 95% (vendor spec)
Reduces batch-to-batch experimental variability
Verify by in-house QC for critical assays
Quality Control Chemical Procurement Reproducibility

Optimal Use Cases for Methyl 2,4-dichloro-5-fluorophenylacetate (CAS 1803807-88-6) in Drug Discovery and Chemical Synthesis


Synthesis of 2,4-Dichloro-5-fluorophenyl-Containing Heterocycles for Antimicrobial Drug Discovery

This compound is ideal for constructing the core 2,4-dichloro-5-fluorophenyl pharmacophore in antimicrobial agents. As demonstrated by Karthikeyan et al., derivatives such as thiazolotriazoles and Mannich bases built from this moiety exhibit promising antibacterial and antifungal activities, with some compounds showing potency comparable to ciprofloxacin [1][2]. Researchers can utilize the methyl ester as a protected precursor to the free acid, enabling the synthesis of diverse heterocyclic libraries for screening against drug-resistant pathogens.

Development of Anti-inflammatory and Analgesic Lead Compounds

The 2,4-dichloro-5-fluorophenyl group has been validated in compounds with excellent anti-inflammatory and analgesic activity [3]. Methyl 2,4-dichloro-5-fluorophenylacetate serves as a convenient starting material for introducing this privileged substructure into new chemical entities (NCEs) targeting cyclooxygenase (COX) enzymes or other inflammatory pathways. The enhanced lipophilicity conferred by the halogenation pattern is advantageous for optimizing oral bioavailability and tissue distribution of these agents [4].

Building Block for Agrochemical Synthesis Targeting Enhanced Metabolic Stability

Fluorine substitution is a common strategy in agrochemical design to improve metabolic stability and environmental persistence. Methyl 2,4-dichloro-5-fluorophenylacetate can be used to synthesize novel herbicides, fungicides, or insecticides that require a lipophilic, metabolically robust aryl group [4]. The ester functionality allows for easy incorporation into diverse agrochemical scaffolds via well-established coupling chemistry, providing a direct route to fluorinated analogs of known active ingredients.

Application
Selection Property
Validation Focus
Antimicrobial heterocycle synthesis
Halogenated building block reactivity
Antimicrobial activity endpoints
Anti-inflammatory lead generation
Lipophilicity and metabolic stability
Inflammatory pathway assay response
Agrochemical scaffold synthesis
Fluorine-enhanced metabolic stability
Agrochemical activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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